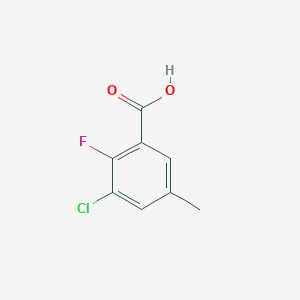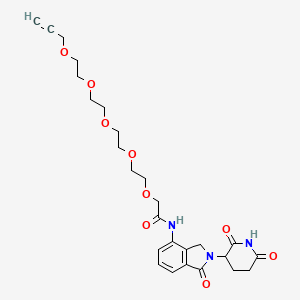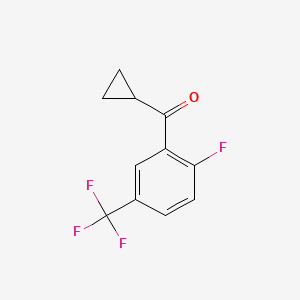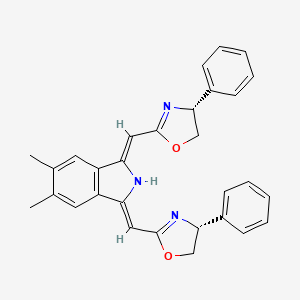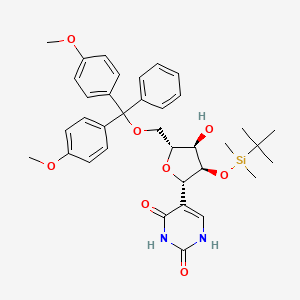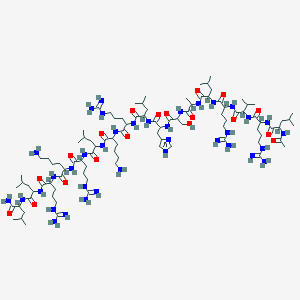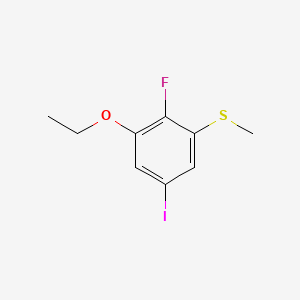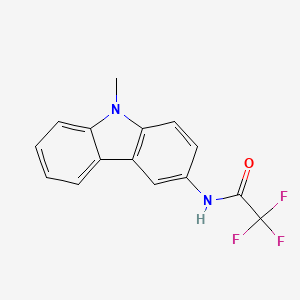
3-(Trifluoroacetylamino)-9-methyl-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Trifluoroacetylamino)-9-methyl-9H-carbazole is an organic compound that features a trifluoroacetyl group attached to an amino group, which is further bonded to a carbazole ring system The trifluoroacetyl group is known for its electron-withdrawing properties, which can significantly influence the reactivity and stability of the compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoroacetylamino)-9-methyl-9H-carbazole typically involves the trifluoroacetylation of an amino group on a carbazole derivative. One common method is to start with 9-methyl-9H-carbazole and introduce the trifluoroacetyl group using trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is usually carried out under mild conditions to avoid decomposition of the sensitive trifluoroacetyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction conditions and minimizing the risk of handling hazardous reagents. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Trifluoroacetylamino)-9-methyl-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The carbazole ring can be oxidized to form quinone derivatives.
Reduction: The trifluoroacetyl group can be reduced to an amino group under specific conditions.
Substitution: Electrophilic substitution reactions can occur on the carbazole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbazole-quinone derivatives, while reduction can produce 3-amino-9-methyl-9H-carbazole .
Wissenschaftliche Forschungsanwendungen
3-(Trifluoroacetylamino)-9-methyl-9H-carbazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Wirkmechanismus
The mechanism of action of 3-(Trifluoroacetylamino)-9-methyl-9H-carbazole involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can enhance the compound’s ability to interact with enzymes or receptors by increasing its lipophilicity and stability. This can lead to the inhibition or activation of specific biological pathways, depending on the target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Trifluoroacetylamino)-9-ethyl-9H-carbazole
- 3-(Trifluoroacetylamino)-9-phenyl-9H-carbazole
- 3-(Trifluoroacetylamino)-9-methyl-9H-indole
Uniqueness
3-(Trifluoroacetylamino)-9-methyl-9H-carbazole is unique due to its specific substitution pattern, which can influence its reactivity and properties. The presence of the trifluoroacetyl group provides distinct electronic and steric effects, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
318-11-6 |
|---|---|
Molekularformel |
C15H11F3N2O |
Molekulargewicht |
292.26 g/mol |
IUPAC-Name |
2,2,2-trifluoro-N-(9-methylcarbazol-3-yl)acetamide |
InChI |
InChI=1S/C15H11F3N2O/c1-20-12-5-3-2-4-10(12)11-8-9(6-7-13(11)20)19-14(21)15(16,17)18/h2-8H,1H3,(H,19,21) |
InChI-Schlüssel |
IRNPBXOHJDFBQR-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=C(C=C2)NC(=O)C(F)(F)F)C3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


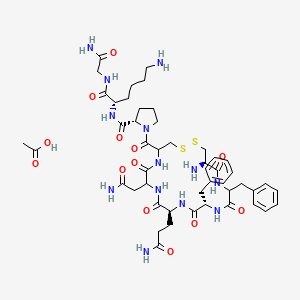
![1-[(9E)-2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutylamino)ethanol](/img/structure/B14763630.png)
![3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[(8alpha,9S)-cinchonan-9-ylamino]-3-cyclobutene-1,2-dione](/img/structure/B14763638.png)
